

Application Note: HPLC Method for Purity Assessment of 2',6'-Dimethylacetophenone

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Compound of Interest

Compound Name: 1-(2,6-Dimethylphenyl)ethanone

Cat. No.: B1346570

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Introduction

2',6'-Dimethylacetophenone is an organic compound used as a precursor in the synthesis of various chemical entities.[1][2] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of downstream products in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high resolution, sensitivity, and quantitative accuracy, making it an ideal method for purity assessment.[3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of the purity of 2',6'-Dimethylacetophenone and for the separation of the main component from potential process-related impurities and degradation products.

Physicochemical Properties of 2',6'-Dimethylacetophenone

A summary of the key physicochemical properties of the analyte is presented in the table below.

Property	Value
Chemical Formula	C ₁₀ H ₁₂ O
Molecular Weight	148.2 g/mol [1]
Boiling Point	72.00 °C [1]
Density	0.982 g/cm ³ [1]
UV Absorption Maximum (λ _{max})	Approximately 290 nm [1] [2]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of 2',6'-Dimethylacetophenone.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase A	0.1% Phosphoric Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 50% B, 2-10 min: 50-80% B, 10-12 min: 80% B, 12-12.1 min: 80-50% B, 12.1-15 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	290 nm
Injection Volume	10 μL

Experimental Protocols

- 2',6'-Dimethylacetophenone reference standard (purity ≥ 99.5%)

- Acetonitrile (HPLC grade)
- Phosphoric acid (AR grade)
- Water (Milli-Q or equivalent)
- Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of phosphoric acid to 1 L of water and mix well. Mobile Phase B is acetonitrile. Filter both mobile phases through a 0.45 µm membrane filter before use.
- Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of 2',6'-Dimethylacetophenone reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
- Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the 2',6'-Dimethylacetophenone sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and a summary of typical results are presented below.

Validation Parameter	Summary of Results
Specificity	The method is specific for 2',6'-Dimethylacetophenone. No interference from blank or placebo was observed at the retention time of the main peak.
Linearity	Excellent linearity was observed in the concentration range of 0.05 - 0.75 mg/mL. The correlation coefficient (r^2) was > 0.999 .
Range	0.05 - 0.75 mg/mL
Accuracy (% Recovery)	The mean recovery was between 98.0% and 102.0%.
Precision	
- Repeatability (RSD)	$\leq 2.0\%$
- Intermediate Precision (RSD)	$\leq 2.0\%$
Robustness	The method was found to be robust with respect to small, deliberate variations in flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition ($\pm 2\%$ organic).

Purity Calculation

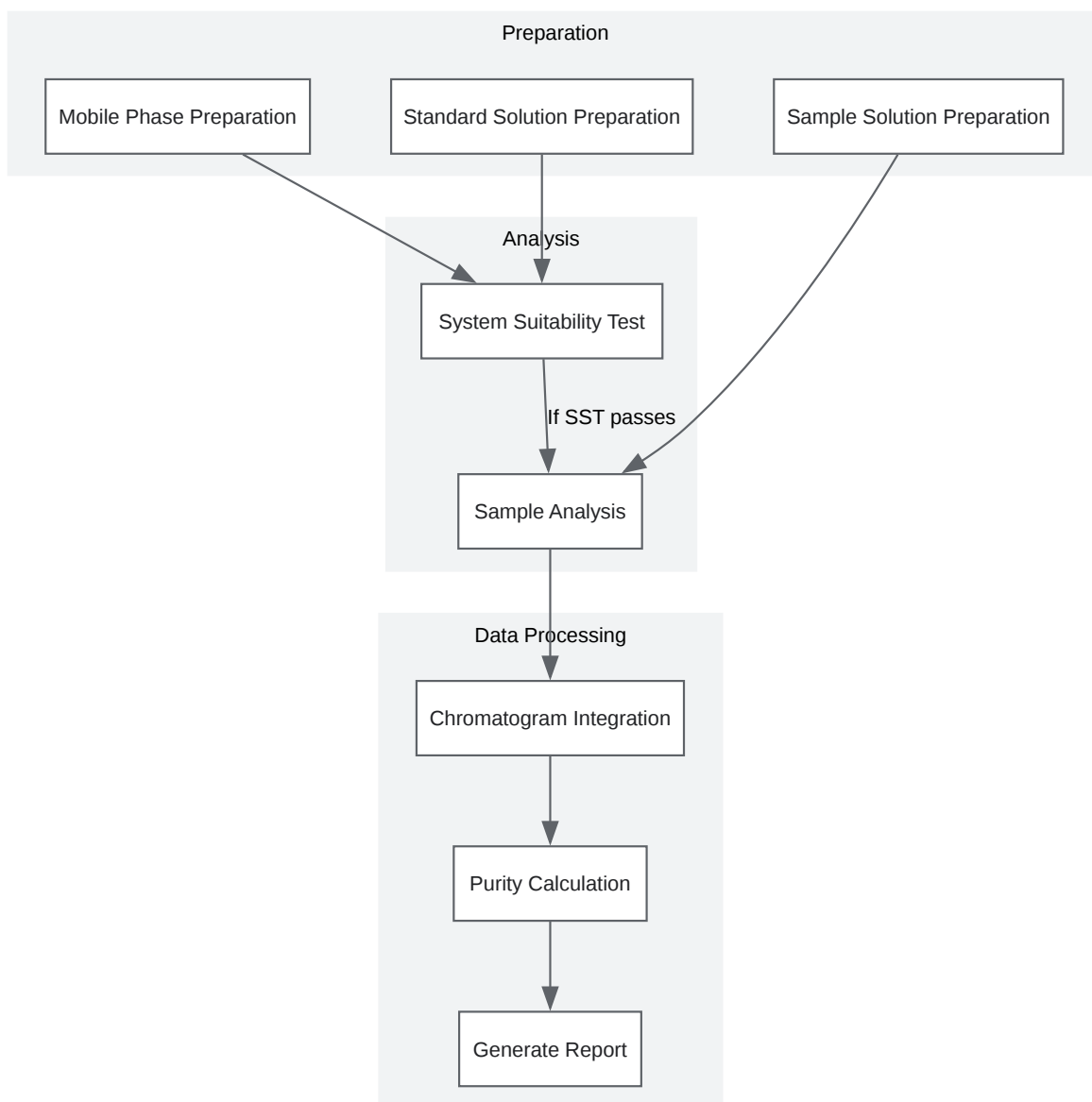
The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity analysis of 2',6'-Dimethylacetophenone.

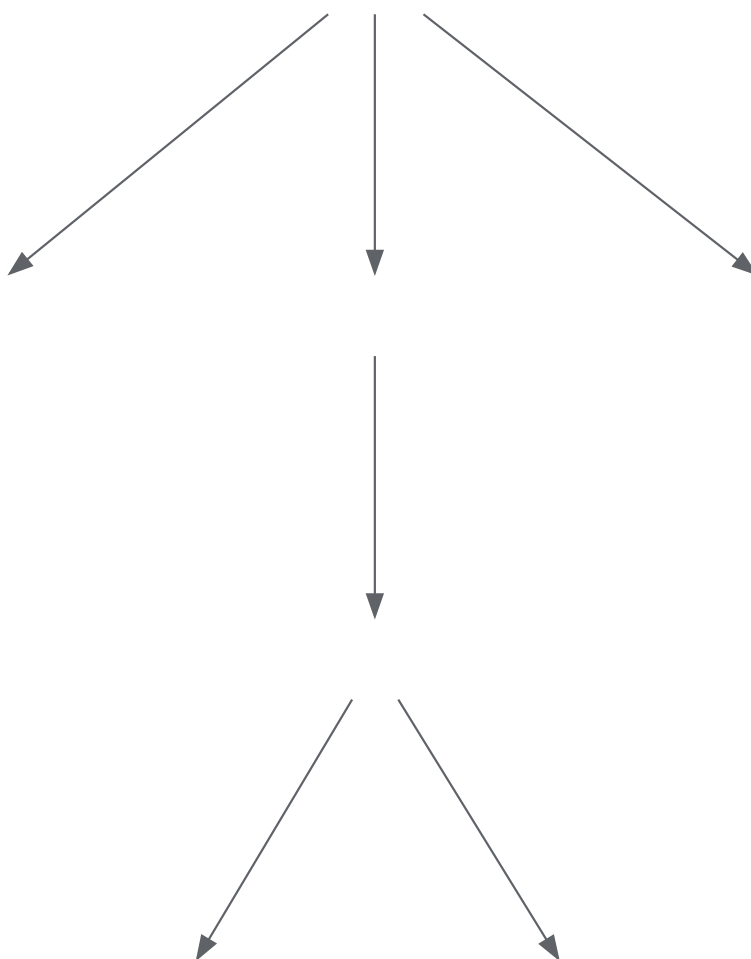


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Caption: Workflow for the HPLC purity analysis of 2',6'-Dimethylacetophenone.

Method Validation Logical Relationship

The following diagram illustrates the relationship between the key validation parameters for the analytical method.



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Caption: Logical relationship of HPLC method validation parameters.

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References

- 1. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]
- 2. 2',6'-Dimethylacetophenone | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
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